Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate
Overview
Description
Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C14H10ClN3O4S and its molecular weight is 351.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrrolo[2,3-d]pyrimidine derivatives have been widely used in the synthesis of many pharmaceutical intermediates .
Mode of Action
It is known that the presence of a chlorine atom seems to generally favor antitubercular activity over other halogens such as bromine and fluorine .
Biochemical Pathways
It is known that pyrrolo[2,3-d]pyrimidine derivatives play a significant role in various biochemical processes .
Pharmacokinetics
It is known that the compound is a pale-yellow to yellow-brown solid .
Action Environment
It is known that the compound should be stored in a refrigerator and shipped at room temperature .
Biochemical Analysis
Biochemical Properties
Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the context of the reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the JAK-STAT signaling pathway, which is crucial for cell division and immune responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. This binding can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. The compound’s ability to modulate gene expression is also linked to its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes . Toxicity studies have highlighted the importance of dosage optimization to minimize adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter metabolic homeostasis. These interactions are crucial for understanding the compound’s overall impact on cellular and organismal metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Properties
IUPAC Name |
methyl 7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c1-22-14(19)11-7-10-12(15)16-8-17-13(10)18(11)23(20,21)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIAEVRVNFJRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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